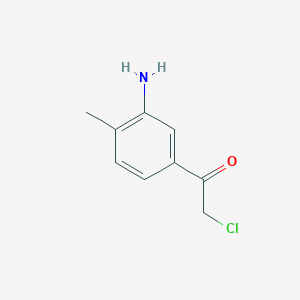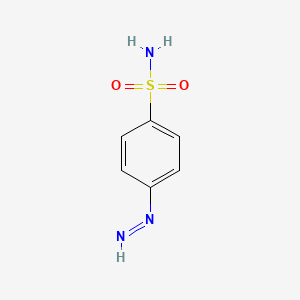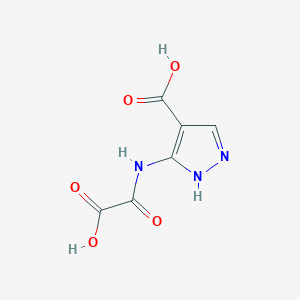
4-(Dimethylamino)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 4-(dimethylamino)- typically involves the reaction of 1,3-benzenediol with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of 1,3-benzenediol is replaced by a dimethylamino group. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 1,3-benzenediol, 4-(dimethylamino)- may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of this compound.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 4-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzenediol derivatives.
科学的研究の応用
1,3-Benzenediol, 4-(dimethylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-benzenediol, 4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
1,3-Benzenediol, 4-(dimethylamino)- can be compared with other similar compounds, such as:
Resorcinol (1,3-benzenediol): Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Catechol (1,2-benzenediol): Has hydroxyl groups in the ortho position, leading to different chemical properties and reactivity.
Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, resulting in distinct chemical behavior.
The presence of the dimethylamino group in 1,3-benzenediol, 4-(dimethylamino)- imparts unique chemical properties, making it more versatile in various applications compared to its analogs.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-(dimethylamino)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-9(2)7-4-3-6(10)5-8(7)11/h3-5,10-11H,1-2H3 |
InChIキー |
RJIIVCGAKYBJOJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)



![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
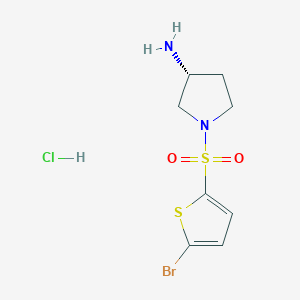
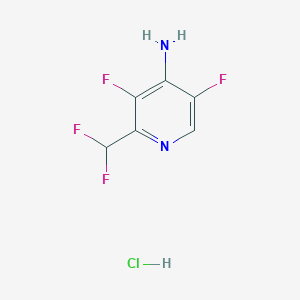



![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
